2-Bromo-6-(bromomethyl)pyridine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

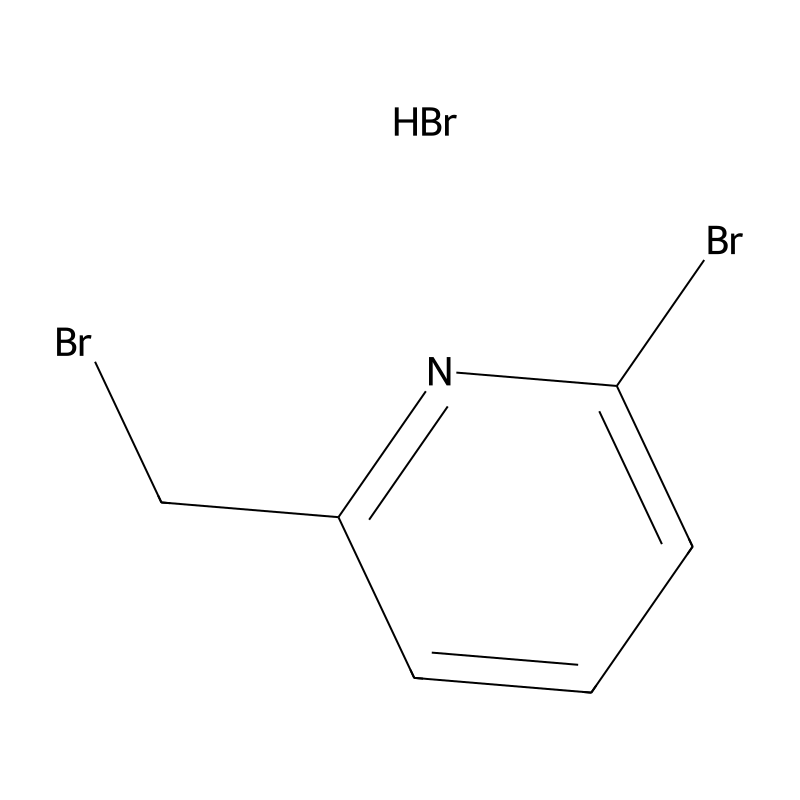

2-Bromo-6-(bromomethyl)pyridine hydrobromide is a chemical compound with the molecular formula C₆H₅Br₂N and a molecular weight of approximately 250.92 g/mol. The structure features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound has bromine substituents at the 2 and 6 positions of the pyridine ring, along with a bromomethyl group (–CH₂Br) attached at the 6 position. The presence of these bromine atoms enhances the compound's reactivity and stability, making it a valuable intermediate in organic synthesis. The nitrogen atom in the pyridine ring carries a positive charge, balanced by the hydrobromide counterion, which is crucial for its solubility and interaction with other compounds .

Synthesis of Organic Compounds

-(Bromomethyl)pyridine hydrobromide is known to be a useful precursor for the synthesis of various other organic compounds. Research has shown its application in the preparation of several molecules, including:

2-Bromo-6-(bromomethyl)pyridine hydrobromide exhibits notable biological properties. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs that are metabolized by this enzyme . Additionally, compounds with similar structures have been studied for their potential antimicrobial and anticancer activities, suggesting that 2-bromo-6-(bromomethyl)pyridine hydrobromide may also possess similar biological effects.

The synthesis of 2-bromo-6-(bromomethyl)pyridine hydrobromide typically involves several steps:

- Bromination: The starting material, 6-methylpyridine or its derivatives, is subjected to bromination at the 2 and 6 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Formation of Bromomethyl Group: The introduction of the bromomethyl group can be achieved through a reaction with formaldehyde and hydrogen bromide in an acidic medium.

- Hydrobromide Salt Formation: The final step involves reacting the resulting compound with hydrobromic acid to form the hydrobromide salt, enhancing its solubility and stability in various solvents .

2-Bromo-6-(bromomethyl)pyridine hydrobromide is primarily utilized as an intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It serves as a building block for various pharmaceutical compounds due to its ability to undergo nucleophilic substitutions and coupling reactions.

- Research Reagent: Used in laboratories for studying reaction mechanisms involving pyridine derivatives.

- Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-bromo-6-(bromomethyl)pyridine hydrobromide have focused on its role as an inhibitor of cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2 activity, which could influence drug metabolism pathways in vivo. This property necessitates caution when considering drug-drug interactions in therapeutic settings where this compound might be present .

Several compounds share structural similarities with 2-bromo-6-(bromomethyl)pyridine hydrobromide. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Bromo-6-methylpyridin-3-amine | 126325-53-9 | 0.89 | Contains an amino group instead of bromomethyl |

| 2-Bromo-6-methylpyridin-4-amine | 79055-59-7 | 0.81 | Different substitution pattern on pyridine ring |

| 3-Bromo-6-(bromomethyl)pyridine | 32938-46-8 | 0.85 | Bromine substitution at position 3 instead of 2 |

| 2-(Bromomethyl)pyridine | 564209 | 0.93 | Lacks additional bromine substitution at position 6 |

These compounds exhibit variations in their biological activity and synthetic utility based on their structural differences from 2-bromo-6-(bromomethyl)pyridine hydrobromide, making each unique for specific applications in research and industry .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant